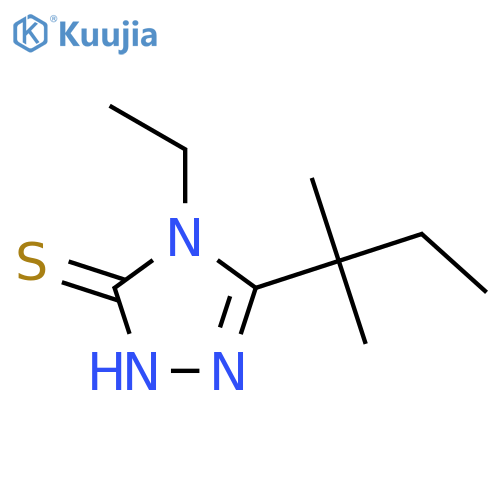Cas no 1546971-72-5 (4-Ethyl-5-(2-methylbutan-2-yl)-4h-1,2,4-triazole-3-thiol)

1546971-72-5 structure
商品名:4-Ethyl-5-(2-methylbutan-2-yl)-4h-1,2,4-triazole-3-thiol
4-Ethyl-5-(2-methylbutan-2-yl)-4h-1,2,4-triazole-3-thiol 化学的及び物理的性質
名前と識別子
-
- EN300-782427
- 4-ethyl-5-(2-methylbutan-2-yl)-4H-1,2,4-triazole-3-thiol
- 1546971-72-5
- 3H-1,2,4-Triazole-3-thione, 5-(1,1-dimethylpropyl)-4-ethyl-2,4-dihydro-
- 4-Ethyl-5-(2-methylbutan-2-yl)-4h-1,2,4-triazole-3-thiol
-
- インチ: 1S/C9H17N3S/c1-5-9(3,4)7-10-11-8(13)12(7)6-2/h5-6H2,1-4H3,(H,11,13)
- InChIKey: FYOZFZUSQHNQDQ-UHFFFAOYSA-N
- ほほえんだ: S=C1NN=C(C(C)(C)CC)N1CC
計算された属性
- せいみつぶんしりょう: 199.11431873g/mol
- どういたいしつりょう: 199.11431873g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 245
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 59.7Ų
- 疎水性パラメータ計算基準値(XlogP): 2.1
じっけんとくせい
- 密度みつど: 1.10±0.1 g/cm3(Predicted)
- ふってん: 242.6±23.0 °C(Predicted)
- 酸性度係数(pKa): 9.20±0.20(Predicted)
4-Ethyl-5-(2-methylbutan-2-yl)-4h-1,2,4-triazole-3-thiol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-782427-1.0g |
4-ethyl-5-(2-methylbutan-2-yl)-4H-1,2,4-triazole-3-thiol |
1546971-72-5 | 95% | 1.0g |
$414.0 | 2024-05-22 | |
| Enamine | EN300-782427-0.05g |
4-ethyl-5-(2-methylbutan-2-yl)-4H-1,2,4-triazole-3-thiol |
1546971-72-5 | 95% | 0.05g |
$348.0 | 2024-05-22 | |
| Enamine | EN300-782427-0.1g |
4-ethyl-5-(2-methylbutan-2-yl)-4H-1,2,4-triazole-3-thiol |
1546971-72-5 | 95% | 0.1g |
$364.0 | 2024-05-22 | |
| Enamine | EN300-782427-2.5g |
4-ethyl-5-(2-methylbutan-2-yl)-4H-1,2,4-triazole-3-thiol |
1546971-72-5 | 95% | 2.5g |
$810.0 | 2024-05-22 | |
| Enamine | EN300-782427-5.0g |
4-ethyl-5-(2-methylbutan-2-yl)-4H-1,2,4-triazole-3-thiol |
1546971-72-5 | 95% | 5.0g |
$1199.0 | 2024-05-22 | |
| Enamine | EN300-782427-0.25g |
4-ethyl-5-(2-methylbutan-2-yl)-4H-1,2,4-triazole-3-thiol |
1546971-72-5 | 95% | 0.25g |
$381.0 | 2024-05-22 | |
| Enamine | EN300-782427-10.0g |
4-ethyl-5-(2-methylbutan-2-yl)-4H-1,2,4-triazole-3-thiol |
1546971-72-5 | 95% | 10.0g |
$1778.0 | 2024-05-22 | |
| Enamine | EN300-782427-0.5g |
4-ethyl-5-(2-methylbutan-2-yl)-4H-1,2,4-triazole-3-thiol |
1546971-72-5 | 95% | 0.5g |
$397.0 | 2024-05-22 |
4-Ethyl-5-(2-methylbutan-2-yl)-4h-1,2,4-triazole-3-thiol 関連文献
-
Jacek Klaudiusz Pijanka,Ying Yang,Paul Dumas,Sirinart Chio-Srichan,Michel Manfait,Ganesh Dhruvananda Sockalingum Analyst, 2009,134, 1176-1181
-
Paula Alvarez-Bercedo,Andrew D. Bond,Robert Haigh,Alexander D. Hopkins,Gavin T. Lawson,Mary McPartlin,David Moncrieff,Marta E. Gonzalez Mosquera,Jeremy M. Rawson,Anthony D. Woods,Dominic S. Wright Chem. Commun., 2003, 1288-1289
-
Nadia Sebbar,Henning Bockhorn,Joseph W. Bozzelli Phys. Chem. Chem. Phys., 2002,4, 3691-3703
-
Kui-Suo Yang,Yi-Lian Li,Yang-Yang Ma,Li-Na Feng,An-Ping Wu,Yan Qiao,Jin-Rong Bao,Wen-Xian Li,Xiao-Wei Zhu,Ran-Bo Yu CrystEngComm, 2018,20, 6351-6357
-
Man Vir Singh,Sudesh Kumar,Moinuddin Sarker Sustainable Energy Fuels, 2018,2, 1057-1068
1546971-72-5 (4-Ethyl-5-(2-methylbutan-2-yl)-4h-1,2,4-triazole-3-thiol) 関連製品
- 249916-07-2(Borreriagenin)
- 2649047-71-0(2-(2-isocyanatopropan-2-yl)-4H,5H,6H-cyclopentabthiophene)
- 1807262-18-5(4-Bromo-2-fluoro-3-nitrobenzenesulfonyl chloride)
- 307496-40-8(Bicyclo[2.2.1]hept-2-ene,5,5'-[1,4-phenylenebis[(dimethylsilylene)-2,1-ethanediyl]]bis-)
- 1343735-52-3(2-(3,4-Dimethylcyclohexyl)propan-2-amine)
- 1431329-65-5(4-Chloro-3-fluoro-5-(trifluoromethyl)-benzyl alcohol)
- 2567505-03-5(2-3-(trifluoromethyl)piperidin-1-ylethan-1-ol hydrochloride)
- 110502-51-7(4,4-dimethylhexane-1-thiol)
- 1384427-85-3(2-(4H-1,2,4-triazol-3-yl)propan-2-amine dihydrochloride)
- 1859512-00-7(Furan, 3-(chloromethyl)tetrahydro-3-(2-propen-1-yl)-)
推奨される供給者
BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬
